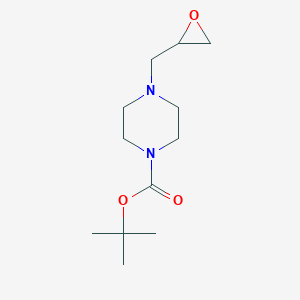

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)8-10-9-16-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRGUPXMFDJOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573268 | |

| Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159873-06-0 | |

| Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, a key synthetic intermediate for researchers, scientists, and professionals in drug development. By leveraging the unique reactivity of the epoxide moiety in conjunction with the versatile piperazine scaffold, this compound serves as a valuable building block in the synthesis of complex molecules with potential therapeutic applications. This document will delve into its physicochemical properties, a robust synthetic protocol, and its applications, all while adhering to the highest standards of scientific integrity.

Compound Profile and Physicochemical Properties

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a bifunctional molecule featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group and N-alkylated with a glycidyl group. The Boc group serves to deactivate one of the piperazine nitrogens, enabling selective functionalization of the other. The terminal epoxide (oxirane) ring is a highly reactive electrophilic site, susceptible to nucleophilic attack, making this compound an ideal precursor for introducing the piperazine linker into a variety of molecular architectures.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₃ | Calculated |

| Molecular Weight | 242.32 g/mol | Calculated |

| IUPAC Name | tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | - |

| CAS Number | Not available | - |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH) | Inferred from similar compounds |

Synthesis and Mechanism

The most direct and efficient synthesis of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate involves the nucleophilic substitution reaction between commercially available tert-butyl piperazine-1-carboxylate (Boc-piperazine) and an electrophilic three-carbon building block containing an epoxide, such as epichlorohydrin or glycidyl tosylate. The use of Boc-piperazine is crucial for achieving mono-alkylation, as both nitrogen atoms in unprotected piperazine would otherwise compete for the electrophile.[1]

Synthetic Protocol: N-Alkylation of Boc-Piperazine with Epichlorohydrin

This protocol details a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

tert-Butyl piperazine-1-carboxylate (1.0 eq)

-

Epichlorohydrin (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl piperazine-1-carboxylate and acetonitrile.

-

Add potassium carbonate to the solution.

-

Slowly add epichlorohydrin to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate.

Causality of Experimental Choices:

-

Solvent: Acetonitrile or DMF are polar aprotic solvents that facilitate Sₙ2 reactions by solvating the cation of the base while leaving the nucleophile relatively free.

-

Base: Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine of Boc-piperazine, activating it for nucleophilic attack without promoting significant side reactions.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and potential byproducts, such as the diol formed from the hydrolysis of the epoxide.

Reaction Mechanism

The reaction proceeds via a standard Sₙ2 mechanism. The potassium carbonate deprotonates the free secondary amine of Boc-piperazine, increasing its nucleophilicity. This activated amine then attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group.

Caption: Proposed Sₙ2 reaction mechanism for the synthesis.

Applications in Drug Discovery and Development

The primary utility of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate lies in its role as a versatile synthetic intermediate. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs due to its favorable pharmacokinetic properties.[2] The epoxide ring provides a convenient handle for introducing this scaffold into more complex molecules through ring-opening reactions with various nucleophiles.

Ring-Opening Reactions

The epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, thiols, and azides. This allows for the attachment of the piperazine unit to other pharmacophores or linker systems. For example, reaction with a primary or secondary amine will yield an amino alcohol derivative, which can be a key structural motif in many biologically active compounds.

Caption: General scheme for nucleophilic ring-opening of the epoxide.

This reactivity makes the title compound a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns. For instance, it can be used in the synthesis of inhibitors for various enzymes or ligands for G-protein coupled receptors.

Analytical Characterization

The structure of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate can be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the piperazine ring protons (multiplets, ~2.3-3.5 ppm, 8H), and the protons of the oxiran-2-ylmethyl group (multiplets, ~2.5-3.1 ppm, 3H). |

| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm and ~80 ppm), the piperazine carbons (~45-55 ppm), and the carbons of the oxiran-2-ylmethyl group (~45-55 ppm). The carbonyl carbon of the Boc group will appear around 155 ppm. |

| Mass Spec. | The expected [M+H]⁺ ion in electrospray ionization (ESI) mass spectrometry would be at m/z 243.17. |

| IR Spec. | Characteristic C-O-C stretching frequencies for the epoxide ring (~1250 cm⁻¹ and ~850-950 cm⁻¹), and a strong C=O stretch for the carbamate of the Boc group (~1690 cm⁻¹). |

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling this and any other chemical compound.

Hazard Identification:

-

Piperazine derivatives: Can cause skin and respiratory irritation. Some derivatives are known to be sensitizers.[3]

-

Epoxides: Are reactive alkylating agents and should be handled with caution as they can be irritants, sensitizers, and are often considered to be potentially mutagenic.[4]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[5]

Conclusion

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its synthesis is straightforward, and its dual functionality allows for the strategic introduction of the important piperazine scaffold into a wide array of complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

PlasticsEurope. (n.d.). Safe Handling of Epoxy Systems. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

- Tokyo Chemical Industry Co., Ltd. (2025, March 28).

- Thermo Fisher Scientific. (2018, January 18).

-

Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]

- Kühn, S., & Stephan, H. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2012, February 6). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).

-

Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

- Google Patents. (n.d.). CN108033931A - A kind of synthetic method of N-Boc piperazines.

-

NextSDS. (n.d.). tert-butyl 4-[(piperidin-4-yl)methyl]piperazine-1-carboxylate. Retrieved from [Link]

- Palma, A., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 783-800.

- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.

- Santos, J. P., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports, 9(1), 13388.

-

Pharmaffiliates. (n.d.). CAS No : 1211568-27-2 | Product Name : tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

-

ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

-

SciELO. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]

-

MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Comprehensive Technical Guide: tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Executive Summary & Chemical Identity

In modern medicinal chemistry, the rapid assembly of complex, functionalized pharmacophores relies heavily on versatile, bifunctional building blocks. tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (commonly referred to as 1-Boc-4-glycidylpiperazine) is a highly valuable synthetic intermediate. It features a rigid piperazine core, a tert-butyloxycarbonyl (Boc) protecting group that prevents unwanted side reactions at one nitrogen center, and a highly reactive terminal oxirane (epoxide) ring.

This compound serves as a critical electrophilic scaffold in drug discovery, enabling the synthesis of diverse active pharmaceutical ingredients (APIs), including peripheral 5HT2A antagonists and atypical antipsychotics[1]. By leveraging the ring-opening chemistry of the epoxide, researchers can introduce various nucleophiles (amines, thiols, phenols) to generate libraries of bioactive molecules with precise stereochemical and structural control.

Physicochemical Properties

Understanding the physical properties of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is essential for optimizing reaction conditions, designing purification workflows, and ensuring safe storage. Because the compound is an uncharged, relatively non-polar organic molecule with a flexible side chain, it typically presents as a viscous liquid at room temperature.

Table 1: Physical and Chemical Properties

| Property | Value / Description |

| Chemical Name | tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate |

| Common Synonyms | 1-Boc-4-glycidylpiperazine; 1-Boc-4-(oxiranylmethyl)piperazine |

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.32 g/mol |

| Physical State (at 25 °C) | Colorless to pale yellow viscous oil |

| Boiling Point | ~320–340 °C (Predicted/Computed) |

| Density | 1.05–1.10 g/cm³ (Predicted/Computed) |

| Solubility Profile | Soluble in DCM, EtOAc, THF, MeOH, DMSO; Insoluble in water |

| Stability & Storage | Store at 2–8 °C under inert gas (Argon/N₂). Moisture sensitive. |

Note: Quantitative thermodynamic data (BP, Density) are derived from predictive models standard for Boc-protected piperazine epoxides due to the compound's tendency to degrade before reaching a true boiling point at atmospheric pressure.

Synthesis & Mechanistic Pathway

The synthesis of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is achieved via the N-alkylation of 1-Boc-piperazine using epichlorohydrin. This reaction is a classic example of a tandem nucleophilic ring-opening/ring-closure sequence[2].

Mechanistic Causality

-

Initial Attack: The secondary amine of 1-Boc-piperazine acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epichlorohydrin epoxide ring (an SN2 process).

-

Chlorohydrin Formation: This attack opens the ring, generating a transient alkoxide that is rapidly protonated to form a chlorohydrin intermediate.

-

Base-Promoted Cyclization: In the presence of a mild base (such as K2CO3 ), the hydroxyl group of the chlorohydrin is deprotonated. The resulting alkoxide undergoes an intramolecular SN2 displacement of the adjacent chloride leaving group, reforming the epoxide ring on the periphery of the molecule.

Fig 1: Base-promoted synthesis of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate.

Experimental Protocol: Self-Validating Synthesis

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints. The methodology utilizes standard solution-phase chemistry, though mechanochemical adaptations for similar piperazine alkylations have also been documented[2].

Reagents and Equipment

-

1-Boc-piperazine: 1.0 equivalent (Limiting reagent)

-

Epichlorohydrin: 1.2 – 1.5 equivalents (Slight excess to drive conversion, but limited to prevent bis-alkylation)

-

Potassium Carbonate ( K2CO3 ): 2.0 equivalents (Finely powdered, anhydrous)

-

Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) (Anhydrous)

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath, nitrogen manifold.

Step-by-Step Methodology

-

Preparation of the Reaction Matrix:

-

Action: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous MeCN (approx. 10 mL per gram of substrate) under a nitrogen atmosphere. Add anhydrous K2CO3 (2.0 eq) to the stirring solution.

-

Causality: The inert atmosphere prevents moisture from hydrolyzing the highly reactive epichlorohydrin. The heterogeneous base ( K2CO3 ) acts as an acid scavenger without engaging in unwanted nucleophilic attack.

-

-

Electrophile Addition:

-

Action: Cool the suspension to 0 °C using an ice bath. Add epichlorohydrin (1.2 eq) dropwise over 15–30 minutes.

-

Causality: The dropwise addition at 0 °C controls the exothermic ring-opening step and minimizes the formation of dimeric impurities (where one epichlorohydrin molecule reacts with two piperazine molecules).

-

-

Cyclization and Maturation:

-

Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–18 hours.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) system. The disappearance of the ninhydrin-active 1-Boc-piperazine spot confirms the completion of the initial alkylation.

-

-

Quench and Workup:

-

Action: Filter the reaction mixture through a pad of Celite to remove the inorganic salts ( KCl and unreacted K2CO3 ). Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and distilled water.

-

Causality: Aqueous partitioning removes residual polar solvents (like DMF/MeCN) and traces of unreacted epichlorohydrin, which partitions favorably into the aqueous layer or evaporates during concentration.

-

-

Isolation:

-

Action: Wash the organic layer with brine, dry over anhydrous Na2SO4 , filter, and evaporate to yield the crude product as a viscous oil. Purify via silica gel flash chromatography if high analytical purity (>98%) is required.

-

Applications in Drug Discovery

The primary utility of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate lies in its ability to undergo regioselective ring-opening reactions. When exposed to nucleophiles (such as anilines, phenols, or thiols), the epoxide opens at the less hindered terminal carbon, yielding a 1,2-amino alcohol motif.

This motif is a privileged structure in pharmacology, frequently found in beta-blockers, antidepressants, and targeted receptor antagonists[1]. Following the functionalization of the epoxide, the Boc group is easily cleaved using acidic conditions (e.g., 4M HCl in dioxane or Trifluoroacetic acid), liberating the secondary amine for further derivatization.

Fig 2: Epoxide ring-opening and deprotection workflow for API scaffold generation.

Safety, Handling, and Storage

-

Chemical Hazards: Epoxides are potent alkylating agents and should be handled as potential mutagens. The compound may cause skin and eye irritation.

-

Handling: All manipulations involving the synthesis and isolation of this compound must be performed in a properly ventilated chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

-

Storage: To prevent spontaneous polymerization or hydrolysis of the epoxide ring, the purified compound must be stored at 2–8 °C in a tightly sealed container flushed with an inert gas.

References

-

Shaken Not Stirred: Unleashing the Potential of Mechanochemical Synthesis Cardiff University (ORCA)[Link][3]

-

Supplementary Material: Mechanochemical nucleophilic aromatic substitution Royal Society of Chemistry (RSC)[Link][2]

-

Design, Synthesis, and Biological Evaluation of New Peripheral 5HT2A Antagonists for Nonalcoholic Fatty Liver Disease Journal of Medicinal Chemistry - ACS Publications[Link][1]

Sources

A Technical Guide to tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The molecule's unique architecture, combining a mono-Boc-protected piperazine ring with a reactive terminal epoxide, renders it an exceptionally versatile synthon for constructing complex molecular scaffolds. We will explore its fundamental chemical properties, characteristic reactivity—with a focus on the mechanistic nuances of its epoxide ring-opening reactions—and its strategic application in the synthesis of high-value pharmaceutical agents, particularly in the development of antiviral therapies such as HIV protease inhibitors. This document serves as a comprehensive resource for researchers and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Core Chemical Identity and Physicochemical Properties

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, often referred to as N-Boc-N'-(glycidyl)piperazine, is a bifunctional molecule of significant interest. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for one of the piperazine nitrogens, preventing its participation in nucleophilic reactions and directing the molecule's reactivity squarely towards the epoxide moiety. The piperazine ring itself is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and membrane permeability.[1]

The molecule's utility is fundamentally derived from the strained three-membered epoxide ring, a potent electrophile susceptible to nucleophilic attack, enabling the facile introduction of diverse functional groups.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.32 g/mol |

| CAS Number | 103980-36-7 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~365.8 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH, THF) |

| Storage | Recommended storage at 2-8°C under an inert atmosphere |

Synthesis and Spectroscopic Characterization

The most common and efficient synthesis involves the nucleophilic substitution reaction between mono-Boc-protected piperazine and an electrophilic glycidyl source, such as (S)-(+)-glycidyl tosylate or epichlorohydrin, under basic conditions. The use of a chiral glycidyl precursor allows for the synthesis of enantiomerically pure forms of the title compound, which is critical for stereospecific drug synthesis.

Spectroscopic Profile:

-

¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the tert-butyl protons (δ ≈ 1.45 ppm, s, 9H), piperazine ring protons (δ ≈ 2.3-2.6 ppm and 3.4-3.6 ppm), the glycidyl CH₂ group (δ ≈ 2.5-2.8 ppm), and the epoxide CH proton (δ ≈ 3.1 ppm) are characteristic.[2]

-

¹³C NMR (CDCl₃, 100 MHz): Key resonances include the tert-butyl quaternary carbon (δ ≈ 80.0 ppm) and methyl carbons (δ ≈ 28.4 ppm), piperazine carbons (δ ≈ 43.0, 53.0 ppm), the epoxide carbons (δ ≈ 47.0, 51.0 ppm), and the carbonyl carbon of the Boc group (δ ≈ 154.7 ppm).[2]

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ is observed at m/z 243.17.

Chemical Reactivity: The Epoxide Ring-Opening Reaction

The synthetic utility of this reagent is dominated by the ring-opening of its epoxide moiety. This reaction is a classic example of a nucleophilic substitution (Sₙ2) process, driven by the release of ring strain inherent in the three-membered ether.[3]

Mechanistic Principles

Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack overwhelmingly occurs at the terminal, less-substituted carbon atom.[3][4] This reaction proceeds with a complete inversion of stereochemistry at the site of attack, leading to a trans (or anti) relationship between the newly introduced nucleophile and the resulting hydroxyl group.[4]

In acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring towards attack by even weak nucleophiles.[5] While the Sₙ2 pathway still dominates for primary/secondary epoxides, the attack occurs at the more substituted carbon if it is tertiary, due to the development of a partial positive charge that is better stabilized at that position.[3] For this specific compound, attack remains at the terminal carbon.

Visualization of the Reaction Mechanism

The following diagram illustrates the general Sₙ2 mechanism for the ring-opening of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate by a generic nucleophile (Nu⁻).

Caption: Sₙ2 mechanism of epoxide ring-opening.

Applications in Drug Development: A Case Study in HIV Therapeutics

The piperazine motif is a cornerstone in the design of numerous FDA-approved drugs.[1][6] This building block provides a direct and efficient route to incorporate this valuable pharmacophore, along with a strategically placed hydroxyl group that can serve as a crucial hydrogen bond donor/acceptor for target engagement.

A prime example of its application is in the synthesis of HIV-1 protease inhibitors.[7][8] The active site of HIV protease contains two key aspartic acid residues (Asp25 and Asp25'). Many potent inhibitors, such as Indinavir and Saquinavir, feature a hydroxyethylamine isostere that mimics the natural peptide cleavage site and forms critical hydrogen bonds with these aspartate residues.[7]

The reaction of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate with a suitable amine nucleophile directly generates this critical β-amino alcohol core structure, making it an invaluable intermediate in the convergent synthesis of these complex antiviral agents.[7][9]

General Synthetic Workflow

The diagram below outlines a generalized workflow demonstrating how this building block is integrated into the synthesis of a potential drug candidate.

Caption: Integration into a multi-step drug synthesis workflow.

Experimental Protocol: Catalytic Ring-Opening with an Aniline Derivative

This protocol provides a self-validating, reproducible method for the ring-opening reaction, a cornerstone of this reagent's application. The use of a Lewis acid catalyst like aluminum triflate enhances the electrophilicity of the epoxide, allowing the reaction to proceed efficiently.[10]

Objective: To synthesize tert-butyl 4-(3-(phenylamino)-2-hydroxypropyl)piperazine-1-carboxylate.

Reagents and Materials:

-

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (1.0 eq, 2.42 g, 10.0 mmol)

-

Aniline (1.1 eq, 1.02 g, 11.0 mmol)

-

Aluminum triflate [Al(OTf)₃] (0.05 eq, 0.24 g, 0.5 mmol)

-

Acetonitrile (CH₃CN), anhydrous (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

Round-bottom flask, magnetic stirrer, condenser, and standard glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (2.42 g, 10.0 mmol) and anhydrous acetonitrile (50 mL). Stir until all the solid dissolves.

-

Addition of Reagents: Add aniline (1.02 g, 11.0 mmol) to the solution, followed by the catalytic amount of aluminum triflate (0.24 g, 0.5 mmol).

-

Reaction: Equip the flask with a condenser and heat the reaction mixture to 60°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexanes). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of 20% to 60% ethyl acetate in hexanes to afford the pure product as a white solid.

Safety and Handling

While not acutely toxic, standard laboratory precautions should be observed. The compound may cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate stands out as a high-value, versatile intermediate in synthetic organic and medicinal chemistry. Its well-defined reactivity, centered on the predictable and stereocontrolled ring-opening of its epoxide, provides a reliable and powerful tool for drug discovery. The ability to seamlessly introduce the pharmacologically important piperazine moiety in conjunction with a key hydrogen-bonding hydroxyl group has cemented its role in the development of numerous therapeutic agents, most notably in the fight against viral diseases like HIV.[9][12][13] This guide underscores its chemical properties and strategic importance, providing researchers with the foundational knowledge to effectively leverage this building block in their synthetic endeavors.

References

- Vertex Pharmaceuticals. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters.

- U.S. Department of Energy, Office of Scientific and Technical Information. (2019). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. OSTI.GOV.

- National Center for Biotechnology Information. (n.d.). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central (PMC), NIH.

- MDPI. (2025). Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI.

- National Center for Biotechnology Information. (n.d.). Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands. PubMed Central (PMC).

- MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.

- Williams, D. B. G., & Cullen, A. (2009). Al(OTf)₃-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. Journal of Organic Chemistry.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(prop-2-yn-1-yl)

- Chemistry Steps. (2020). Epoxide Ring-Opening Reactions. Chemistry Steps.

- The Royal Society of Chemistry. (n.d.).

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.

- SciELO. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands: Design, Synthesis, Biological, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 13. Recent Advances in Heterocyclic HIV Protease Inhibitors [mdpi.com]

Safety and handling of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

An In-Depth Technical Guide to the Safety, Handling, and Synthetic Utility of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Executive Summary & Structural Rationale

In modern medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (CAS: 114044-77-8), commonly referred to as 1-Boc-4-(oxiranylmethyl)piperazine, is a highly versatile intermediate. It combines the structural rigidity and favorable pharmacokinetic profile of a piperazine ring with two orthogonal reactive sites: an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a highly electrophilic oxirane (epoxide) ring.

While its synthetic utility is vast, the presence of the terminal epoxide demands rigorous safety protocols. Epoxides are inherently strained three-membered cyclic ethers that act as potent alkylating agents. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical reactivity and practical, safe laboratory execution. This guide details the physicochemical properties, toxicological mechanisms, and self-validating experimental workflows required to handle this compound effectively.

Physicochemical & Toxicological Profiling

Before designing any synthetic workflow, one must understand the intrinsic properties of the reagent. The reactivity of 1-Boc-4-(oxiranylmethyl)piperazine is driven by the ~27 kcal/mol of ring strain within the epoxide moiety, making it highly susceptible to nucleophilic attack.

Quantitative Data Summary

The following table summarizes the key physicochemical and toxicological parameters of this class of glycidyl amines.

| Parameter | Value / Description | Causality / Implication |

| Molecular Formula | C₁₂H₂₂N₂O₃ | Determines mass (242.31 g/mol ) for stoichiometric calculations. |

| Physical State | Viscous liquid to low-melting solid | Requires gentle warming (water bath) for accurate volumetric transfer. |

| Electrophilic Site | Terminal carbon of the oxirane ring | Primary site for Sₙ2 nucleophilic attack due to lower steric hindrance. |

| Toxicological Hazard | Alkylating agent; Potential Mutagen | Covalently binds to nucleophilic sites on DNA, requiring strict containment [1]. |

| Storage Conditions | 2–8 °C, under inert gas (Ar/N₂) | Prevents thermally induced auto-polymerization or atmospheric moisture hydrolysis. |

Mechanistic Toxicology: The Alkylation Hazard

The primary safety concern when handling aliphatic epoxides is their potential to act as direct-acting genotoxic carcinogens. According to predictive toxicology models, the carbonium ion character of the strained oxirane ring facilitates a bimolecular displacement (Sₙ2) reaction with biological nucleophiles [2].

In a biological system, the epoxide can penetrate the cell nucleus and alkylate DNA constituents. The reaction occurs predominantly at the endocyclic base nitrogens—most notably the N7 position of guanine and the N3 position of adenine [2]. This alkylation generates bulky DNA adducts that can lead to depurination or base mispairing during replication. Furthermore, structure-activity relationship (SAR) studies utilizing the Ames test (e.g., Salmonella typhimurium strains TA100 and TA1535) have demonstrated that monosubstituted oxiranes—like the glycidyl group in our target compound—are among the most potent aliphatic epoxide mutagens due to their high electrophilicity and lack of steric shielding [3].

Safety & Emergency Handling Protocols

Given its profile as a potential mutagen and skin sensitizer, handling 1-Boc-4-(oxiranylmethyl)piperazine requires a zero-exposure philosophy.

-

Engineering Controls: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.

-

Personal Protective Equipment (PPE): Double-gloving with heavy-duty nitrile gloves (changed immediately upon contamination), a chemical-resistant lab coat, and tightly sealed safety goggles are mandatory.

-

Decontamination: Epoxides can be neutralized using a 10% solution of sodium hydroxide or a specialized amine-based neutralizing spill kit, which forces the premature ring-opening of the epoxide into a less hazardous diol or amino-alcohol.

Emergency response decision matrix for epoxide-containing building block spills.

Self-Validating Experimental Workflows

To maximize the utility of this building block, researchers typically perform a two-step sequence: regioselective ring-opening followed by Boc deprotection. The following protocols are designed as self-validating systems, ensuring that causality is understood and empirical checkpoints prevent the propagation of failed reactions.

Protocol 1: Regioselective Nucleophilic Ring-Opening

Objective: To functionalize the epoxide with a primary amine, generating a secondary amino-alcohol.

-

Preparation: Dissolve 1-Boc-4-(oxiranylmethyl)piperazine (1.0 eq) in absolute ethanol (0.2 M concentration).

-

Causality: Ethanol is chosen over aprotic solvents (like THF) because protic solvents hydrogen-bond to the epoxide oxygen. This polarization increases the electrophilicity of the adjacent carbons, significantly accelerating the reaction rate without the need for Lewis acid catalysts.

-

-

Addition: Add the target primary amine (1.2 eq) dropwise at room temperature.

-

Heating: Elevate the temperature to 70 °C and reflux for 4–6 hours.

-

Causality: Under neutral to slightly basic conditions, the nucleophile attacks the less sterically hindered terminal carbon of the epoxide via an Sₙ2 mechanism, ensuring high regioselectivity (>95%) for the desired 1-amino-2-propanol derivative.

-

-

Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS.

-

System Validation: The reaction is deemed complete only when the starting material mass ( m/z 243 [M+H]+ ) is completely consumed and the product mass is dominant. If starting material persists, add 0.2 eq of amine and continue heating.

-

-

Workup: Concentrate under reduced pressure. The crude product is typically pure enough for the next step, avoiding silica gel chromatography which can cause streaking with highly polar amino-alcohols.

Protocol 2: Boc Deprotection

Objective: To remove the tert-butyloxycarbonyl group, exposing the secondary piperazine nitrogen for subsequent coupling.

-

Preparation: Dissolve the crude intermediate from Protocol 1 in anhydrous dichloromethane (DCM) to a 0.1 M concentration. Cool to 0 °C in an ice bath.

-

Cleavage: Slowly add trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM.

-

Causality: The highly acidic TFA protonates the carbamate carbonyl, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation (which rapidly eliminates to form isobutylene gas) and carbon dioxide. The ice bath prevents runaway exothermic degradation of the newly formed amino-alcohol.

-

-

Validation Checkpoint (Visual & TLC):

-

System Validation: Observe the reaction vessel. The evolution of gas (CO₂ and isobutylene) is a direct visual indicator of the reaction progressing. Once bubbling ceases (typically 1–2 hours at room temperature), perform a TLC (stained with Ninhydrin). A bright purple/pink spot confirms the presence of the newly liberated secondary amine.

-

-

Neutralization: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is >8. Extract, dry over Na₂SO₄, and concentrate to yield the final functionalized piperazine core.

Synthetic workflow: Regioselective epoxide ring-opening followed by Boc deprotection.

Conclusion

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is an exceptionally powerful tool in the medicinal chemist's arsenal, allowing for the rapid, regioselective construction of complex amine networks. However, its structural advantages are intrinsically linked to its hazards. By understanding the electrophilic nature of the epoxide—and its subsequent potential as a DNA-alkylating mutagen—researchers can implement the necessary engineering controls and self-validating protocols to utilize this compound safely and effectively.

References

-

Office of Environmental Health Hazard Assessment (OEHHA). "Evidence on the carcinogenicity of 1,2-Epoxybutane." California Environmental Protection Agency, August 2004. Available at:[Link]

-

Benigni, R., & Bossa, C. "Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology." Chemical Reviews, American Chemical Society, January 2011. Available at:[Link]

-

Wade, D. R., Airy, S. C., & Sinsheimer, J. E. "Mutagenicity of aliphatic epoxides." Mutation Research/Genetic Toxicology, ResearchGate, February 2026. Available at:[Link]

Application Note: Synthesis of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Introduction & Mechanistic Rationale

The synthesis of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (commonly referred to as 1-Boc-4-(oxiran-2-ylmethyl)piperazine) is a foundational N-alkylation protocol in medicinal chemistry. This terminal epoxide intermediate is highly valued for constructing complex pharmacophores, including piperazine-linked 5-HT2A receptor antagonists[1] and poly(ADP-ribose) polymerase (PARP) inhibitors[2].

Causality in the Reaction Mechanism

The reaction utilizes epichlorohydrin as a bifunctional electrophile. The mechanistic sequence is strictly ordered by the relative kinetics of the electrophilic sites:

-

Regioselective Ring Opening: The secondary amine of 1-Boc-piperazine executes a nucleophilic attack on the less sterically hindered terminal carbon of the epichlorohydrin oxirane ring. This forms a transient, highly reactive chlorohydrin intermediate.

-

Intramolecular Ring Closure: In the presence of a mild base (e.g., K₂CO₃), the resulting alkoxide/alcohol undergoes a rapid intramolecular S_N2 displacement of the adjacent chloride ion, regenerating the oxirane ring to yield the final N-alkylated product[3].

Mechanistic pathway of N-alkylation and oxirane ring closure.

Experimental Design & Self-Validating Systems

To ensure high yield and prevent side reactions (such as di-alkylation or epoxide polymerization), the experimental design relies on precise stoichiometric control and thermal management.

Reagent Stoichiometry and Function

| Reagent | Equivalents | Role in Synthesis |

| 1-Boc-piperazine | 1.0 | Primary nucleophile; mono-protected secondary amine. |

| Epichlorohydrin | 1.2 – 1.5 | Bifunctional electrophile. A slight excess drives the reaction to completion without promoting significant polymerization. |

| Potassium Carbonate (K₂CO₃) | 2.0 | Acid scavenger. Neutralizes the HCl byproduct and promotes the alkoxide formation necessary for chlorohydrin ring closure. |

| Acetonitrile (ACN) | 0.2 M | Polar aprotic solvent. Accelerates S_N2 kinetics while avoiding the nucleophilic competition seen in protic solvents. |

Reaction Optimization (Solvent vs. Yield)

Data summarized from standard optimization parameters for epichlorohydrin amination.

| Solvent | Temperature | Time | Isolated Yield | Mechanistic Rationale |

| Dichloromethane (DCM) | 25 °C | 24 h | 45% | Low temperature limits the activation energy required for the secondary ring closure. |

| Isopropanol (IPA) | 80 °C | 6 h | 72% | Protic environment stabilizes intermediates but can cause minor competitive epoxide opening. |

| Acetonitrile (ACN) | 60 °C | 4 h | 88% | Optimal polar aprotic environment maximizes S_N2 rate without competing nucleophilicity. |

Self-Validating Checkpoints

A robust protocol must be self-validating. Utilize the following checkpoints to verify reaction progression:

| Process Step | Analytical Method | Expected Observation |

|---|---|---|

| Reaction Monitoring | TLC (5% MeOH in DCM) | Disappearance of 1-Boc-piperazine (ninhydrin active, R_f ~0.1); appearance of product (R_f ~0.5, UV inactive, iodine active). |

| Aqueous Workup | pH Indicator | Aqueous phase must be slightly basic (pH 8-9) to ensure the piperazine nitrogen remains in its free-base form for organic extraction. |

| Structural Verification | ¹H NMR (400 MHz, CDCl₃) | Presence of Boc singlet (~1.45 ppm, 9H) and characteristic oxirane multiplet (~2.50–3.10 ppm, 3H). |

Step-by-Step Methodology

Safety Note: Epichlorohydrin is a toxic, flammable, and carcinogenic alkylating agent. All manipulations must be performed in a certified fume hood wearing appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Phase 1: Setup and Reagent Preparation

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Add 1-Boc-piperazine (1.86 g, 10.0 mmol, 1.0 equiv) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv) to the flask.

-

Suspend the mixture in anhydrous Acetonitrile (50 mL) to achieve a ~0.2 M concentration.

-

Cool the suspension to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes.

Phase 2: Electrophile Addition and Thermal Activation

-

Critical Step: Add epichlorohydrin (1.11 g, 12.0 mmol, 1.2 equiv) dropwise over 15 minutes. Causality: The initial nucleophilic attack is exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of polymeric byproducts.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature over 30 minutes.

-

Attach a reflux condenser and heat the mixture to 60 °C for 4 to 6 hours. Causality: Heating provides the necessary activation energy to drive the intramolecular displacement of the chloride ion, forcing the chlorohydrin intermediate to close into the oxirane ring[2].

-

Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) until the starting amine is completely consumed.

Phase 3: Workup and Extraction

-

Cool the reaction mixture to room temperature.

-

Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with additional Acetonitrile (2 × 15 mL).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with distilled water (2 × 25 mL) and brine (25 mL) to remove residual epichlorohydrin and water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.

Phase 4: Purification

-

Purify the crude oil via silica gel column chromatography using a gradient elution of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

-

Pool the product-containing fractions and concentrate in vacuo to afford tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate as a pale yellow to colorless oil.

Step-by-step experimental workflow for the synthesis and purification of the target oxirane.

References

-

[1] Design, Synthesis, and Biological Evaluation of New Peripheral 5HT2A Antagonists for Nonalcoholic Fatty Liver Disease. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

[2] WO2005023246A1 - Substituted indoles as inhibitors of poly (adp-ribose) polymerase (parp). WIPO / Google Patents. Available at:

-

[3] Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents. Arabian Journal of Chemistry. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2005023246A1 - Substituted indoles as inhibitors of poly (adp-ribose) polymerase (parp) - Google Patents [patents.google.com]

- 3. Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]

Reaction of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate with amines

An In-Depth Guide to the Synthesis of β-Amino Alcohols via Epoxide Ring-Opening: The Reaction of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate with Amines

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction between tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate and various amines. This reaction is a cornerstone for synthesizing complex piperazine derivatives, which are prevalent scaffolds in medicinal chemistry. We will delve into the underlying mechanisms, provide detailed experimental protocols, discuss key applications, and offer practical, field-proven insights to ensure successful execution and optimization.

Introduction: The Strategic Importance of Epoxide Aminolysis

The ring-opening of epoxides with amines, often termed aminolysis, is a powerful and atom-economical method for the synthesis of β-amino alcohols.[1][2] These motifs are critical pharmacophores found in numerous biologically active molecules, including β-blockers and antiviral agents.[2] The featured starting material, tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, combines two valuable synthetic features: a Boc-protected piperazine ring and a reactive epoxide (oxirane) moiety.

The piperazine core is a privileged scaffold in drug discovery, known for improving the physicochemical properties of molecules, such as solubility and basicity.[3] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for subsequent synthetic transformations. The terminal epoxide provides a versatile electrophilic site for the regioselective introduction of a wide array of amine nucleophiles, leading to a diverse library of β-amino alcohol products. A notable application of this chemistry is in the synthesis of intermediates for drugs like hydroxychloroquine (HCQ), an established antimalarial and anti-inflammatory agent.[4]

Reaction Mechanism and Regioselectivity

The fundamental reaction involves the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of a C-N bond and a hydroxyl group.

The Nucleophilic Attack

The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. The epoxide ring is strained, making it susceptible to ring-opening.

// Reactants Epoxide [label="tert-Butyl 4-(oxiran-2-ylmethyl)\npiperazine-1-carboxylate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary/Secondary Amine\n(R-NH₂)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Step Reaction [label="Nucleophilic\nRing-Opening", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="β-Amino Alcohol Product", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Epoxide -> Reaction [dir=none]; Amine -> Reaction; Reaction -> Product;

// Caption caption [label="General Reaction Scheme.", shape=plaintext, fontcolor="#5F6368"]; {rank=same; Epoxide; Amine;} {rank=sink; caption;} Product -> caption [style=invis]; }

Caption: General Reaction Scheme.

Controlling Regioselectivity: The Key to Success

For an unsymmetrical epoxide like the one in our substrate, the amine can attack one of two carbons. The outcome is governed by both steric and electronic factors, defining the reaction's regioselectivity.

-

Sₙ2-type Attack (Favored): Under neutral or basic conditions, the reaction typically follows an Sₙ2 pathway. The amine nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. In tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, this is the terminal methylene (CH₂) carbon. This pathway is highly predictable and generally leads to a single major regioisomer, which is a secondary alcohol.[1]

-

Sₙ1-type Attack: In the presence of a strong acid or a Lewis acid catalyst, the epoxide oxygen is protonated or coordinated, making the epoxide more electrophilic.[5] This can induce a partial positive charge on the more substituted carbon, favoring an Sₙ1-like mechanism where the nucleophile attacks this more substituted center. For the given substrate, this pathway is less common but can be promoted by certain catalysts.[5]

The choice of reaction conditions—solvent, temperature, and catalyst—is therefore paramount in directing the regioselectivity and achieving the desired product in high yield.[6][7]

// Edges Epoxide -> Attack [style=invis]; Amine -> Attack; Attack -> RingOpen [label="Forms C-N bond"]; RingOpen -> Protonation [label="Forms alkoxide intermediate"]; Protonation -> Product [label="Forms -OH group"];

// Caption caption [label="Mechanism of Epoxide Ring-Opening.", shape=plaintext, fontcolor="#5F6368"]; Product -> caption [style=invis]; }

Caption: Mechanism of Epoxide Ring-Opening.

Experimental Application Notes & Protocols

Successful synthesis requires careful attention to reaction parameters. Below are two validated protocols: a catalyst-free method suitable for many amines and a Lewis-acid catalyzed method for less reactive nucleophiles.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]

-

Ventilation: Conduct all operations in a well-ventilated chemical fume hood. Amines can be volatile and corrosive, and epoxides are potential irritants.[10][11]

-

Handling: Avoid inhalation, ingestion, and direct contact with skin and eyes. Wash hands thoroughly after handling.[8] In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.[9]

Protocol 1: Catalyst-Free Aminolysis in a Protic Solvent

This method is often preferred for its simplicity and the avoidance of metal catalysts, which can complicate purification. Protic solvents like ethanol or isopropanol can facilitate the reaction by participating in hydrogen bonding and protonating the oxygen of the epoxide ring, thereby activating it for nucleophilic attack.

Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (1.0 eq).

-

Solvent Addition: Dissolve the epoxide in a suitable protic solvent (e.g., ethanol, isopropanol) to a concentration of 0.1-0.5 M.

-

Amine Addition: Add the desired amine (1.1-1.5 eq). Using a slight excess of the amine can help drive the reaction to completion.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting epoxide is consumed (typically 6-24 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine (0.5-1%) to prevent product streaking on the column.

Protocol 2: Lewis Acid-Catalyzed Aminolysis

For less reactive amines or to accelerate the reaction rate, a Lewis acid catalyst can be employed. Yttrium (III) chloride (YCl₃) is an effective catalyst that activates the epoxide towards nucleophilic attack under mild, often solvent-free, conditions.[5]

Step-by-Step Methodology:

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (1.0 eq) and the amine (1.0-1.2 eq).

-

Catalyst Addition: Add the Lewis acid catalyst, such as YCl₃ (1-5 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). If using solvent-free conditions, ensure efficient mixing. Alternatively, a minimal amount of an aprotic solvent like acetonitrile can be used.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 1-8 hours).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize the catalyst.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product using flash column chromatography as described in Protocol 1.

// Caption caption [label="General Experimental Workflow.", shape=plaintext, fontcolor="#5F6368"]; end -> caption [style=invis]; }

Caption: General Experimental Workflow.

Data Summary and Characterization

The successful synthesis of the target β-amino alcohol can be confirmed through standard analytical techniques.

| Parameter | Protocol 1 (Catalyst-Free) | Protocol 2 (Catalyzed) | Expected Outcome & Characterization |

| Typical Amine | Primary/Secondary Aliphatic Amines | Aromatic or Hindered Amines | --- |

| Temperature | Reflux (80-100 °C) | Room Temp to 60 °C | --- |

| Time | 6-24 hours | 1-8 hours | --- |

| Yield | Good to Excellent (70-95%) | Good to Excellent (80-98%) | --- |

| Regioselectivity | High (typically >95:5 for terminal attack) | High (may vary with catalyst) | Confirmed by ¹H and ¹³C NMR. The secondary alcohol resulting from terminal attack will show a characteristic methine (-CH-OH) proton signal. |

| ¹H NMR | --- | --- | Appearance of new signals corresponding to the amine substituent and the -CH(OH)-CH₂-N- backbone. Disappearance of epoxide proton signals. |

| Mass Spec | --- | --- | The molecular ion peak [M+H]⁺ should correspond to the sum of the molecular weights of the epoxide and the amine. |

Application Spotlight: Synthesis of a Hydroxychloroquine Intermediate

This reaction is directly applicable to the synthesis of key intermediates for complex pharmaceutical agents. For instance, the reaction of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate with N-ethyl-N-(4-aminopentyl)amine, followed by Boc-deprotection, would yield a side chain structurally analogous to that required for the synthesis of Hydroxychloroquine.[12][13] This highlights the reaction's utility in creating advanced building blocks for drug development.

References

-

Reddy, K. R., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available at: [Link]

-

Zare, A., et al. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO. Available at: [Link]

-

Kumar, A., et al. (2017). YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. Available at: [Link]

-

Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. Available at: [Link]

-

Kaur, N., & Kishore, D. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Taylor & Francis Online. Available at: [Link]

-

Gaurav, A., et al. (2020). Synthesis of Hydroxychloroquine via the key intermediate (33). ResearchGate. Available at: [Link]

-

Szymkuć, S., et al. (2020). Computer-Assisted Planning of Hydroxychloroquine's Syntheses Commencing from Inexpensive Substrates and Bypassing Patented Routes. ChemRxiv. Available at: [Link]

-

Virginia Commonwealth University. (2025). Synthesizing Hydroxychloroquine. TechTransfer and Ventures. Available at: [Link]

-

Forgacs, A., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro. PMC. Available at: [Link]

-

NextSDS. tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperazine-1-carboxylate. Available at: [Link]

-

Zlotsky, D., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC. Available at: [Link]

-

Roller, A., & Müllner, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. Available at: [Link]

-

Sreenivasa, S., et al. (2012). (E)-tert-Butyl 4-(N′-hydroxycarbamimidoyl)piperazine-1-carboxylate. PMC. Available at: [Link]

-

De Haan, D. O., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. Available at: [Link]

-

Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Crosslinking reaction between the epoxide ring and the primary amine. Available at: [Link]

-

Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

- Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

Sources

- 1. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 2. tandfonline.com [tandfonline.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

- 8. aksci.com [aksci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Purification of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate by Column Chromatography

Introduction

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a key building block in contemporary drug discovery and development. Its unique structure, featuring a Boc-protected piperazine moiety and a reactive epoxide ring, makes it a valuable intermediate for synthesizing a diverse range of pharmacologically active compounds. The piperazine ring is a prevalent scaffold in many approved drugs, contributing to improved pharmacokinetic properties.[1] The epoxide group, a versatile electrophile, readily undergoes ring-opening reactions with various nucleophiles, enabling the introduction of diverse functional groups.[2][3]

Given its role as a critical intermediate, the purity of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is paramount to ensure the desired outcome of subsequent synthetic steps and to avoid the introduction of impurities into the final active pharmaceutical ingredient (API). Column chromatography is a widely employed and effective technique for the purification of such organic compounds.[4] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, along with insights into the underlying principles and troubleshooting strategies.

Pre-Purification Considerations: Understanding the Analyte

Before embarking on the purification, it is crucial to understand the chemical properties of the target compound and potential impurities.

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a moderately polar molecule. The Boc-protecting group and the piperazine ring contribute to its lipophilicity, while the oxygen atoms in the epoxide and carbamate groups introduce polarity. A key consideration is the potential sensitivity of the epoxide ring to acidic conditions, which can lead to ring-opening and the formation of diol byproducts.[5] Standard silica gel can be slightly acidic, which may necessitate deactivation.

Potential Impurities may include unreacted starting materials from the synthesis, byproducts from side reactions, and degradation products. Common impurities could be the corresponding alcohol from which the epoxide was formed or the diol resulting from epoxide ring hydrolysis.

Thin-Layer Chromatography (TLC) for Method Development

Prior to scaling up to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[6] TLC provides a rapid assessment of the separation of the desired compound from impurities.

A recommended starting solvent system for TLC analysis is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate. For piperazine derivatives, solvent systems such as ethyl acetate:hexane are commonly used.[6] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from other spots on the TLC plate. Visualization can be achieved under UV light (if the compound is UV active) or by using a staining agent such as potassium permanganate (KMnO4) or p-anisaldehyde solution.[7]

Column Chromatography Protocol

This protocol outlines a standard procedure for the purification of approximately 1-2 grams of crude tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate.

Materials and Equipment

| Reagents and Consumables | Equipment |

| Crude tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | Glass chromatography column (2-5 cm diameter, 30-50 cm length) |

| Silica gel (60 Å, 230-400 mesh)[5] | Fraction collector or test tubes |

| Hexane (ACS grade or higher) | Rotary evaporator |

| Ethyl acetate (ACS grade or higher) | TLC plates (silica gel 60 F254) |

| Dichloromethane (for sample loading) | TLC developing chamber |

| Triethylamine (optional, for deactivation)[5] | UV lamp |

| Anhydrous sodium sulfate or magnesium sulfate | Fume hood |

| TLC stains (e.g., KMnO4) | Standard laboratory glassware |

Experimental Workflow

Caption: Workflow for the purification of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate.

Step-by-Step Methodology

1. Column Preparation (Slurry Packing Method)

-

Calculate the amount of silica gel: A general rule of thumb is to use a 50-100:1 ratio of silica gel to crude material by weight. For 1-2 g of crude product, 50-100 g of silica gel is appropriate.[5]

-

Prepare the slurry: In a beaker, mix the calculated amount of silica gel with the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).[5] Stir gently to create a homogenous slurry.

-

Pack the column: Ensure the stopcock of the column is closed. Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[5] Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition. Never let the solvent level drop below the top of the silica gel.

2. Sample Preparation and Loading

-

Dry Loading (Preferred): Dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[5] Carefully add this powder to the top of the prepared column.

-

Liquid Loading: Dissolve the crude material in the smallest possible volume of the initial eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

3. Elution and Fraction Collection

-

Begin Elution: Carefully add the initial mobile phase to the column. Apply gentle pressure (using a pump or air line) to achieve a steady flow rate (e.g., 5-10 mL/min).[5]

-

Gradient Elution: It is often beneficial to start with a low polarity mobile phase and gradually increase the polarity to elute compounds with increasing polarity.[5] This can be done in a stepwise manner. A typical gradient might be:

-

100% Hexane (to elute non-polar impurities)

-

98:2 to 90:10 Hexane:Ethyl Acetate

-

90:10 to 80:20 Hexane:Ethyl Acetate (the product is likely to elute in this range)

-

-

Fraction Collection: Collect the eluent in appropriately sized fractions (e.g., 10-25 mL).[5]

4. Analysis of Fractions and Product Isolation

-

TLC Analysis: Spot each collected fraction on a TLC plate and develop it in the optimized solvent system. Visualize the spots to identify the fractions containing the pure product.

-

Pooling and Concentration: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate.

-

Final Drying: Further dry the purified compound under high vacuum to remove any residual solvent.

Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Product does not elute | Eluent polarity is too low. | Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[5] |

| Poor separation of product and impurities | Inappropriate solvent system. Column overloading. | Optimize the eluent system using TLC to achieve a clear separation (ΔRf > 0.2).[5] Reduce the amount of crude material loaded onto the column; a general rule is a sample load of 1-5% of the stationary phase mass.[5] |

| Streaking or tailing on TLC | Compound is degrading on the silica gel. Acidic impurities are present. | Deactivate the silica gel by preparing the slurry in the eluent containing 1-2% triethylamine to neutralize acidic sites.[5] Consider using an alternative stationary phase like neutral alumina.[5] |

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate using silica gel column chromatography. By following the outlined steps for method development, column preparation, and execution, researchers can obtain this valuable synthetic intermediate in high purity. The provided troubleshooting guide offers practical solutions to common challenges encountered during the purification process. The successful purification of this building block is a critical step in the synthesis of novel therapeutic agents.

References

-

Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Retrieved from [Link]

-